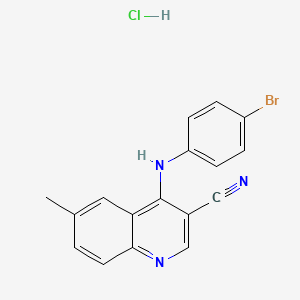

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

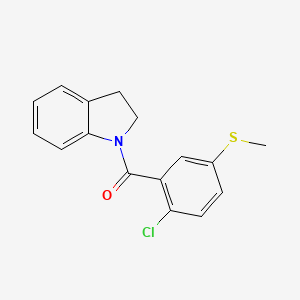

The compound is a complex organic molecule that likely contains a quinoline ring (a type of heterocyclic aromatic organic compound), a bromophenyl group (an aromatic ring with a bromine substituent), an amino group (NH2), a methyl group (CH3), and a carbonitrile group (C≡N). It also seems to be a hydrochloride, indicating it’s a salt formed with hydrochloric acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Aspergillus niger and Candida albicans. This suggests its utility in developing new antimicrobial therapies, particularly in the face of rising antibiotic resistance .

Anticancer Properties

Studies have shown that certain derivatives of this compound have significant anticancer activity, especially against oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). This opens up possibilities for its use in cancer chemotherapy, with the potential for improved selectivity and effectiveness compared to existing treatments .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with various biological targets. These studies are crucial for rational drug design, helping to predict the binding mode of active compounds within the target’s binding pocket, which can lead to the development of more effective drugs with fewer side effects .

Antioxidant Effects

Derivatives of this compound have been evaluated for their antioxidant properties. Oxidative stress is linked to various diseases, and the ability of these derivatives to scavenge free radicals suggests they could be beneficial in preventing or treating conditions caused by oxidative damage .

Neuroprotective Potential

Research into the neurotoxic potential of derivatives has been conducted, particularly concerning their effects on acetylcholinesterase (AchE) activity. AchE is crucial for nerve pulse transmission, and compounds that can modulate its activity may have therapeutic applications in neurodegenerative diseases or as protective agents against neurotoxic substances .

Drug Design and Synthesis

The compound serves as a key intermediate in the synthesis of a variety of chemotypes, including N-acyl-α-amino acids and 1,3-oxazoles. Its role in the design and synthesis of novel compounds with potential antimicrobial, antibiofilm, and antioxidant activities highlights its importance in the field of medicinal chemistry .

Eigenschaften

IUPAC Name |

4-(4-bromoanilino)-6-methylquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3.ClH/c1-11-2-7-16-15(8-11)17(12(9-19)10-20-16)21-14-5-3-13(18)4-6-14;/h2-8,10H,1H3,(H,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKZZJFLOMCTNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromophenyl)amino)-6-methylquinoline-3-carbonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)

![1-[(3-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2362042.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2362050.png)

![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)

![Ethyl ((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2362058.png)

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl pyrrolidine-1-carboxylate](/img/structure/B2362061.png)